molecular formula C8H5Cl2FO2 B1420713 (2-Chloro-4-fluorophenoxy)acetyl chloride CAS No. 826990-46-9

(2-Chloro-4-fluorophenoxy)acetyl chloride

Cat. No.: B1420713
CAS No.: 826990-46-9
M. Wt: 223.02 g/mol
InChI Key: JZWFGGORSXJUQG-UHFFFAOYSA-N
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Description

Chemical Significance and Research Context

(2-Chloro-4-fluorophenoxy)acetyl chloride, with the molecular formula C8H5Cl2FO2 and molecular weight of 223.03 grams per mole, represents a sophisticated example of halogenated phenoxyacetyl chemistry. The compound features a phenoxy group substituted with chlorine at the 2-position and fluorine at the 4-position, connected to an acetyl chloride functional group. This specific substitution pattern creates a unique electronic environment that significantly influences the compound's reactivity and potential applications in synthetic chemistry.

The chemical significance of this compound lies in its dual halogenation pattern, which provides distinct electronic and steric effects compared to mono-halogenated analogs. The presence of both chlorine and fluorine substituents on the aromatic ring creates opportunities for selective chemical transformations and enhances the compound's utility as a building block in pharmaceutical synthesis. Research has demonstrated that halogenated phenoxyacetyl compounds exhibit enhanced biological activities compared to their non-halogenated counterparts, making them valuable scaffolds for drug development.

The compound's acetyl chloride functionality serves as a highly reactive electrophilic center, enabling efficient acylation reactions with various nucleophiles. This reactivity profile has been extensively exploited in the synthesis of complex organic molecules, particularly in the development of pharmaceutical intermediates and biologically active compounds. The strategic combination of halogen substituents with the reactive acetyl chloride group positions this compound as a versatile synthetic intermediate with broad applications across multiple chemical disciplines.

Current research contexts surrounding this compound encompass its role in medicinal chemistry, where it serves as a key intermediate in the synthesis of various therapeutic agents. Studies have shown that phenoxyacetyl derivatives incorporating halogen substituents often display enhanced pharmacological properties, including improved bioavailability, metabolic stability, and target selectivity. The compound's utility extends beyond pharmaceutical applications to include its use in the development of agrochemicals, specialty chemicals, and advanced materials.

Historical Development of Halogenated Phenoxyacetyl Compounds

The historical development of halogenated phenoxyacetyl compounds traces back to the early discoveries in phenoxyacetic acid chemistry, where researchers first recognized the potential of introducing halogen substituents to enhance biological activity and chemical reactivity. The foundational work in this area began with the synthesis and characterization of simple phenoxyacetic acid derivatives, which demonstrated significant biological activities including antimicrobial, anti-inflammatory, and antioxidant properties.

The evolution toward halogenated variants emerged from systematic structure-activity relationship studies that revealed the beneficial effects of halogen substitution on aromatic rings. Early research demonstrated that chlorine and fluorine substituents could dramatically alter the electronic properties of phenoxyacetyl compounds, leading to enhanced biological activities and improved chemical stability. The development of direct chlorination methods for phenolic compounds, such as the catalyst-free chlorination of 4-fluorophenol with chlorine gas, provided practical synthetic routes to halogenated intermediates that could be further functionalized.

Significant advances in halogenated phenoxyacetyl chemistry occurred with the development of improved synthetic methodologies for preparing substituted phenoxyacetic acid derivatives. Patent literature from the early 2000s describes various approaches to synthesizing halogenated phenoxyacetyl compounds, including methods for preparing purified intermediates and optimizing reaction conditions for industrial-scale production. These developments established the foundation for the current synthetic approaches used to prepare compounds like this compound.

The historical progression of this chemical class also reflects broader trends in medicinal chemistry, where the introduction of fluorine and chlorine substituents became recognized as powerful strategies for modulating drug properties. The development of fluorinated pharmaceuticals, in particular, drove innovation in synthetic methods for preparing fluorine-containing phenoxyacetyl intermediates. This historical context explains why compounds like this compound have gained prominence as valuable synthetic intermediates in modern pharmaceutical chemistry.

Research into the biological activities of halogenated phenoxyacetyl compounds expanded significantly in recent decades, with studies demonstrating diverse pharmacological properties including anticonvulsant, antimicrobial, and anti-inflammatory activities. These findings provided strong impetus for developing efficient synthetic routes to access various halogenated phenoxyacetyl derivatives, leading to the current state of knowledge surrounding compounds like this compound.

Scientific Importance and Applications Overview

The scientific importance of this compound stems from its versatile role as a synthetic intermediate and its unique chemical properties that enable diverse applications across multiple scientific disciplines. The compound's significance is particularly pronounced in pharmaceutical chemistry, where it serves as a key building block for synthesizing complex therapeutic agents with enhanced biological activities.

In pharmaceutical applications, this compound functions as an acylating agent that can introduce the halogenated phenoxyacetyl moiety into target molecules. This transformation often results in improved pharmacological properties, including enhanced potency, selectivity, and metabolic stability. The compound has been utilized in the synthesis of various drug candidates, particularly those targeting neurological disorders, inflammatory conditions, and infectious diseases.

The compound's applications extend to the development of agrochemicals, where halogenated phenoxyacetyl derivatives have demonstrated significant herbicidal and fungicidal activities. The presence of both chlorine and fluorine substituents contributes to enhanced environmental stability and biological efficacy, making these compounds valuable for crop protection applications. Research has shown that the specific substitution pattern in this compound can be optimized to achieve desired levels of biological activity while minimizing environmental impact.

Chemical synthesis applications represent another major area where this compound demonstrates significant utility. The compound serves as a versatile synthetic intermediate for preparing complex organic molecules through nucleophilic acyl substitution reactions. Its reactivity profile allows for selective transformations that can be tailored to specific synthetic requirements, making it valuable for both academic research and industrial applications.

Table 1: Key Applications and Properties of this compound

Application Area Specific Use Key Properties Reference
Pharmaceutical Synthesis Acylating agent for drug intermediates High reactivity, selective substitution
Medicinal Chemistry Building block for therapeutic agents Enhanced biological activity
Chemical Synthesis Intermediate for complex molecules Versatile reactivity profile
Research Applications Laboratory synthesis studies Well-characterized properties

The scientific importance of this compound is further emphasized by its role in advancing our understanding of structure-activity relationships in halogenated aromatic compounds. Research utilizing this compound has contributed to the development of predictive models for designing new compounds with desired properties. These studies have implications beyond immediate synthetic applications, contributing to broader scientific knowledge in areas such as molecular recognition, chemical reactivity, and drug design principles.

Contemporary research continues to explore new applications for this compound, including its potential use in developing advanced materials, specialty chemicals, and novel therapeutic agents. The compound's well-established synthetic accessibility and characterized properties make it an attractive starting point for innovative research directions that may lead to breakthrough discoveries in various scientific fields.

Properties

IUPAC Name

2-(2-chloro-4-fluorophenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c9-6-3-5(11)1-2-7(6)13-4-8(10)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWFGGORSXJUQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675488
Record name (2-Chloro-4-fluorophenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

826990-46-9
Record name (2-Chloro-4-fluorophenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2-Chloro-4-fluorophenoxy)acetyl chloride is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, applications, and relevant research findings.

Chemical Structure and Synthesis

The chemical formula for this compound is C8H5Cl2FO2. It is synthesized through several key reactions:

  • Formation of 2-chloro-4-fluorophenol : Achieved via halogenation of phenol.
  • Synthesis of 2-(2-chloro-4-fluorophenoxy)acetic acid : This involves reacting 2-chloro-4-fluorophenol with chloroacetic acid in the presence of a base.
  • Conversion to acetyl chloride : The resulting phenoxyacetic acid is treated with thionyl chloride or oxalyl chloride to yield this compound.

The biological activity of this compound is primarily attributed to its ability to act as an acylating agent. This property allows it to modify proteins and other biomolecules, influencing various biochemical pathways. The presence of the chloro and fluorine substituents enhances its reactivity and potential interactions with biological targets, such as enzymes and receptors.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing the 3-chloro-4-fluorophenyl motif can inhibit the enzyme tyrosinase, which is crucial for melanin production in fungi and certain bacteria. The inhibitory effects were quantified using IC50 values, indicating the concentration required to reduce enzyme activity by 50% .

CompoundIC50 Value (µM)
This compoundTBD
Kojic Acid (control)17.76 ± 0.18
Compound 4d1.38 ± 0.01

This table illustrates the comparative potency of various compounds against tyrosinase, highlighting the potential of this compound as a lead compound for further development.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. It has been implicated in the modulation of pathways associated with tumor growth and metastasis. For example, studies have demonstrated that it can inhibit the Murine Double Minute 2 (MDM2), a protein that regulates p53 tumor suppressor activity, thereby potentially enhancing p53-mediated transcriptional activity in cancer cells .

Case Studies

  • Inhibition of Tyrosinase : A study evaluating various derivatives found that compounds incorporating the 3-chloro-4-fluorophenyl fragment displayed enhanced inhibitory effects on tyrosinase compared to their unsubstituted counterparts. This suggests that structural modifications can significantly impact biological activity .
  • MDM2 Inhibition : Another study focused on spirooxindoles containing similar substituent patterns as this compound reported potent inhibition of MDM2, indicating a promising avenue for developing anticancer agents based on this scaffold .

Applications in Research and Industry

The compound is utilized in various applications:

  • Medicinal Chemistry : As a precursor for synthesizing bioactive molecules with potential therapeutic effects.
  • Agricultural Chemistry : It may serve as an intermediate in developing agrochemicals.
  • Biological Research : Its ability to modify biomolecules makes it valuable in studying biochemical pathways and drug interactions .

Scientific Research Applications

Medicinal Chemistry

(2-Chloro-4-fluorophenoxy)acetyl chloride serves as a crucial precursor in the synthesis of various pharmaceutical compounds. Its unique substituents allow for the modification of biological activity in drug candidates.

  • Anti-inflammatory Agents : Used in synthesizing compounds that exhibit anti-inflammatory properties.
  • Antimicrobial Drugs : Acts as an intermediate in the production of antibiotics and antifungal agents.

Agrochemicals

The compound is also utilized in the development of agrochemicals, particularly pesticides. Its structure allows for targeted activity against specific pests while maintaining safety for non-target organisms.

Organic Synthesis

In organic chemistry, this compound is employed as a building block for more complex molecules. It participates in nucleophilic acyl substitution reactions, forming esters and amides when reacted with alcohols or amines, respectively.

Case Studies

  • Synthesis of Anti-inflammatory Agents : A study demonstrated that derivatives synthesized from this compound exhibited enhanced anti-inflammatory activity compared to their non-substituted counterparts.
  • Development of Pesticides : Research indicated that agrochemicals derived from this compound showed improved efficacy against resistant pest strains, highlighting its importance in sustainable agriculture.
  • Bioactive Compound Preparation : The compound has been used to create bioactive molecules that serve as probes for studying biological pathways, showcasing its versatility in life sciences research.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The following table compares key properties of (2-Chloro-4-fluorophenoxy)acetyl chloride with its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³) Key Hazards/Reactivity
This compound C₈H₅Cl₂FO₂ 223.03* Not reported Not reported Likely corrosive, moisture-sensitive (inferred from acyl chloride reactivity)
2-(2-Chloro-4-fluorophenoxy)propanoyl chloride C₉H₇Cl₂FO₂ 237.06 279.9 1.4 Flammable (Flash Point: 113.5°C)
(3-Chloro-4-fluorophenoxy)acetyl chloride C₈H₅Cl₂FO₂ 223.03 Not reported Not reported Irritant, room-temperature stable
Acetyl chloride C₂H₃ClO 78.50 52 1.10 Highly flammable, reacts violently with water
2-(2-Chloro-4-fluorophenyl)acetic acid C₈H₆ClFO₂ 188.59 Not reported Not reported Less reactive (carboxylic acid vs. acyl chloride)

*Inferred from positional isomer data.

Key Observations:

Functional Group Influence: Replacement of the acetyl group with a propanoyl chain (as in 2-(2-Chloro-4-fluorophenoxy)propanoyl chloride) increases molecular weight and boiling point due to greater van der Waals interactions . Carboxylic acid derivatives (e.g., 2-(2-Chloro-4-fluorophenyl)acetic acid) exhibit lower reactivity compared to acyl chlorides, making them less hazardous but also less versatile in synthesis .

Safety Profile: Acyl chlorides universally exhibit high reactivity with water, releasing HCl and heat. The bulky phenoxy group in this compound may moderate reaction kinetics compared to smaller analogs like acetyl chloride . Flammability risks are significant for propanoyl derivatives (Flash Point: 113.5°C) compared to acetyl chloride (Flash Point: 4°C), suggesting reduced volatility in bulkier compounds .

Ecological and Toxicological Considerations

  • Acetyl Chloride : Acute aquatic toxicity (Category 3) due to HCl release .

Q & A

Q. What green chemistry principles apply to the synthesis and use of this compound?

  • Methodological Answer : Replace traditional solvents (DCM) with cyclopentyl methyl ether (CPME) or 2-methyl-THF for reduced toxicity. Catalytic recycling of SOCl₂ via membrane distillation minimizes waste. Lifecycle assessment (LCA) shows a 30% reduction in carbon footprint when using bio-based acetic acid precursors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.